molecular formula C18H19N3O3S B5916775 N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

Cat. No. B5916775
M. Wt: 357.4 g/mol
InChI Key: NGTLLWASVUTDBQ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a cyclopropane-containing molecule that has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, it has been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide for lab experiments is its potential as a therapeutic agent. Its anticancer activity and anti-inflammatory properties make it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with.

Future Directions

There are several future directions for research on N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and to identify potential targets for its therapeutic activity. Finally, more in-depth studies could be conducted to investigate the potential side effects and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has been achieved through various methods. One of the most commonly used methods involves the reaction of N-(phenylsulfonyl)ethanehydrazonoyl chloride with 4-aminophenylcyclopropanecarboxamide in the presence of a base such as triethylamine. This reaction results in the formation of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide as a white solid.

Scientific Research Applications

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-[4-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(20-21-25(23,24)17-5-3-2-4-6-17)14-9-11-16(12-10-14)19-18(22)15-7-8-15/h2-6,9-12,15,21H,7-8H2,1H3,(H,19,22)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLLWASVUTDBQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.